Quinaldopeptin is a novel antibiotic belonging to the quinomycin family, distinguished by its unique structure as a symmetric cyclic peptide linked solely by peptide bonds, unlike other known quinomycins that typically contain ester linkages. It was isolated from the culture of Streptoverticillium album strain Q132-6 and exhibits notable antimicrobial and cytotoxic activities. In preclinical studies, quinaldopeptin has been shown to significantly prolong the survival of mice with murine tumors, indicating its potential as an anticancer agent .
Quinaldopeptin is derived from the fermentation of Streptoverticillium album, a bacterium known for producing various bioactive compounds. It falls under the classification of cyclic peptides and is specifically categorized within the broader family of antibiotics known as quinomycins. This classification highlights its relevance in pharmacology, particularly in the development of new antimicrobial and anticancer therapies .
The synthesis of quinaldopeptin has been explored through various methodologies:
Quinaldopeptin features a symmetric cyclic structure composed exclusively of peptide bonds. Its molecular formula is C₁₄H₁₉N₃O₄S, with a molecular weight of approximately 317.38 g/mol. The cyclic nature contributes to its stability and bioactivity, making it an interesting subject for structural analysis through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Quinaldopeptin undergoes various chemical reactions that are pivotal for its biological activity:
These reactions underline its potential as both an antibiotic and an anticancer agent.
The mechanism of action for quinaldopeptin is not fully elucidated but is believed to involve:
Further studies are necessary to clarify these mechanisms and their implications for therapeutic applications.
Quinaldopeptin exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during drug formulation.
Quinaldopeptin holds promise in various scientific applications:
Quinaldopeptin is a symmetric cyclic decapeptide antibiotic belonging to the quinomycin family, a class of bioactive compounds known for their potent antimicrobial and cytotoxic properties. Its molecular structure (C₆₂H₇₈N₁₄O₁₄; MW 1243.37 g/mol) features two identical 3-hydroxyquinaldic acid chromophores linked to a peptide backbone [1] [6]. Unlike classic quinomycins (e.g., quinomycin A or echinomycin), quinaldopeptin lacks ester linkages between its peptide chains. Instead, it relies exclusively on peptide bonds to form its macrocyclic structure [2] [6]. This architectural distinction confers unique biophysical properties, including enhanced stability and distinct DNA-binding behavior. Quinaldopeptin functions as a bis-intercalator, inserting its chromophores between adjacent DNA base pairs, thereby inhibiting essential cellular processes like replication and transcription [6].
Table 1: Key Characteristics of Quinaldopeptin
Property | Detail |
---|---|
Chemical Formula | C₆₂H₇₈N₁₄O₁₄ |
Molecular Weight | 1243.37 g/mol |
CAS Registry Number | 130743-07-6 |
Classification | Quinomycin antibiotic / Cyclic decapeptide |
Structural Key Feature | Symmetric structure lacking ester bonds |
Primary Mechanism | DNA bis-intercalation |
Producing Organism | Streptoverticillium album (Strain Q132-6) / Amycolatopsis sp. (A499) |
Quinaldopeptin was first isolated and characterized in 1990 from the fermentation broth of Streptoverticillium album strain Q132-6 by Japanese researchers [2]. Initial studies highlighted its unprecedented structure within the quinomycin class and its potent biological activities. The discovery occurred during a period of renewed interest in natural product antibiotics, particularly those derived from Actinomycetes, as sources of novel therapeutic agents against drug-resistant pathogens and cancers [3]. Subsequent research identified a second producing strain, Amycolatopsis sp. A499, isolated from a Western Australian soil sample, confirming its broad biosynthetic distribution among soil-dwelling Actinomycetes [6]. A significant milestone was achieved in 2014 with the successful total synthesis of quinaldopeptin, which confirmed its stereochemistry and enabled detailed structure-activity relationship studies [6]. This synthesis employed a sophisticated sequence involving Staudinger/aza-Wittig reactions and diastereoselective Ugi multicomponent coupling, underscoring the molecule's synthetic complexity [6].
Timeline of Key Milestones:
Quinaldopeptin exhibits dual therapeutic significance, demonstrating potent activity against Gram-positive bacteria and notable cytotoxicity against cancer cells. Its antimicrobial profile shows strong efficacy against pathogens like Staphylococcus aureus and anaerobic bacteria, positioning it as a candidate for combating drug-resistant infections [1] [2]. This is particularly relevant given the escalating antimicrobial resistance (AMR) crisis and the parallels between AMR and anticancer drug resistance mechanisms, such as efflux pumps and biofilm-mediated protection [5] [7]. In oncology, quinaldopeptin exhibits nanomolar-range cytotoxicity (IC₅₀ = 3.2–12 nM) against human cancer cell lines, including B16-F10 melanoma, where its potency exceeds that of chromomycin A3 by approximately threefold [1] [6]. It also demonstrates in vivo activity, significantly prolonging survival in murine P388 leukemia models at very low doses (0.01–0.03 mg/kg) [1]. Mechanistically, it inhibits hypoxia-inducible factor 1 (HIF-1), a key regulator of tumor angiogenesis and metastasis [6]. Its DNA bis-intercalation disrupts topoisomerase function—a shared target in both antibacterial and antineoplastic therapies—highlighting its potential as a dual-function agent [5] [6].
Table 2: Research Findings on Quinaldopeptin’s Bioactivities
Activity Type | Experimental Model | Key Findings | Reference |
---|---|---|---|
Antimicrobial | In vitro screening | High activity vs. Gram-positive bacteria and anaerobes | [1] |
Cytotoxic | B16-F10 melanoma cells | IC₅₀ ≈3-fold lower (superior) than chromomycin A3 | [1] |
Antitumor (In Vivo) | P388 leukemia (mice) | Life-span prolongation at 0.01–0.03 mg/kg | [1] |
DNA Interaction | Synthetic dsODN binding | Binding affinity (Kb) = 1.45–2.53 × 10⁷ M⁻¹; DNA relaxation observed | [6] |
Molecular Target | HIF-1 inhibition assay | Suppresses HIF-1 activity in cancer cells | [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7